

Summary of PFS Outcomes from Ipatasertib Clinical Trials

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Compound Focus: Ipatasertib

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Trial (Phase)	Patient Population	Treatment Arms	Median PFS (Months)	Hazard Ratio (HR) for PFS	Notes
LOTUS (II) [1] [2]	Unselected mTNBC (1st-line)	Ipatasertib + Paclitaxel	6.2	0.60 (95% CI: 0.37-0.98)	Primary analysis; statistically significant improvement
	Placebo + Paclitaxel	4.9			
LOTUS (II) [3]	PIK3CA/AKT1/PTEN-altered (1st-line)	Ipatasertib + Paclitaxel	9.0	0.44 (95% CI: 0.20-0.99)	Prespecified subgroup analysis
	Placebo + Paclitaxel	4.9			
IPATunity130 (III) [4] [5]	PIK3CA/AKT1/PTEN-altered mTNBC (1st-line)	Ipatasertib + Paclitaxel	7.4	1.02 (95% CI: 0.71-1.45)	Primary endpoint not met; no significant benefit

Trial (Phase)	Patient Population	Treatment Arms	Median PFS (Months)	Hazard Ratio (HR) for PFS	Notes
	Placebo + Paclitaxel	6.1			
PATHFINDER (IIa) [6]	Taxane-pretreated mTNBC (2nd/3rd-line)	Ipatasertib + Capecitabine	2.7	Not reported (exploratory)	Non-comparative study; historical controls used for context
	Ipatasertib + Eribulin	3.8	Not reported (exploratory)		

Detailed Experimental Protocols

To ensure reproducibility and provide context for the data, here are the methodologies from the key trials.

LOTUS Trial (Phase II) Design [3] [1]

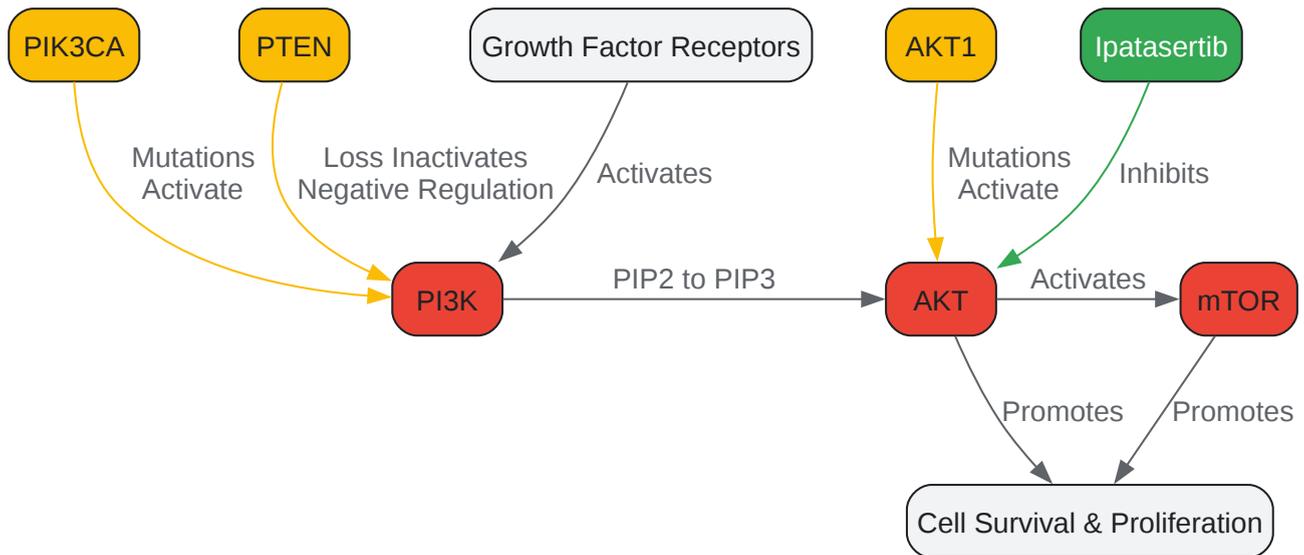
- **Objective:** To evaluate the efficacy and safety of **ipatasertib** plus paclitaxel versus placebo plus paclitaxel as first-line therapy for mTNBC.
- **Patient Population:** 124 patients with previously untreated, measurable mTNBC. Archival or new tumor tissue was collected for central biomarker analysis (PTEN by IHC).
- **Randomization & Blinding:** 1:1 randomization, double-blind, placebo-controlled.
- **Interventions:**
 - **Experimental Arm:** Oral **ipatasertib** (400 mg, days 1–21) + intravenous paclitaxel (80 mg/m², days 1, 8, 15) in a 28-day cycle.
 - **Control Arm:** Oral placebo + paclitaxel (same schedule).
- **Primary Endpoints:** Progression-free survival (PFS) in the intent-to-treat (ITT) population and in the subgroup with PTEN-low tumors by IHC.
- **Statistical Analysis:** Stratified HR with Cox proportional hazards model.

IPATunity130 Trial (Phase III, Cohort A) Design [4]

- **Objective:** To confirm the efficacy of **ipatasertib** plus paclitaxel in a biomarker-selected population with *PIK3CA/AKT1/PTEN*-altered mTNBC.
- **Patient Population:** 255 patients with previously untreated, measurable, *PIK3CA/AKT1/PTEN*-altered mTNBC. Alterations were identified via next-generation sequencing (FoundationOne CDx assay or validated local test).
- **Randomization & Blinding:** 2:1 randomization (**ipatasertib**:placebo), double-blind, placebo-controlled.
- **Interventions:**
 - **Experimental Arm:** Oral **ipatasertib** (400 mg, days 1–21) + intravenous paclitaxel (80 mg/m², days 1, 8, 15) in a 28-day cycle.
 - **Control Arm:** Oral placebo + paclitaxel (same schedule).
- **Primary Endpoint:** Investigator-assessed PFS.
- **Statistical Analysis:** Stratified by prior (neo)adjuvant chemotherapy, geographic region, and tumor alteration type.

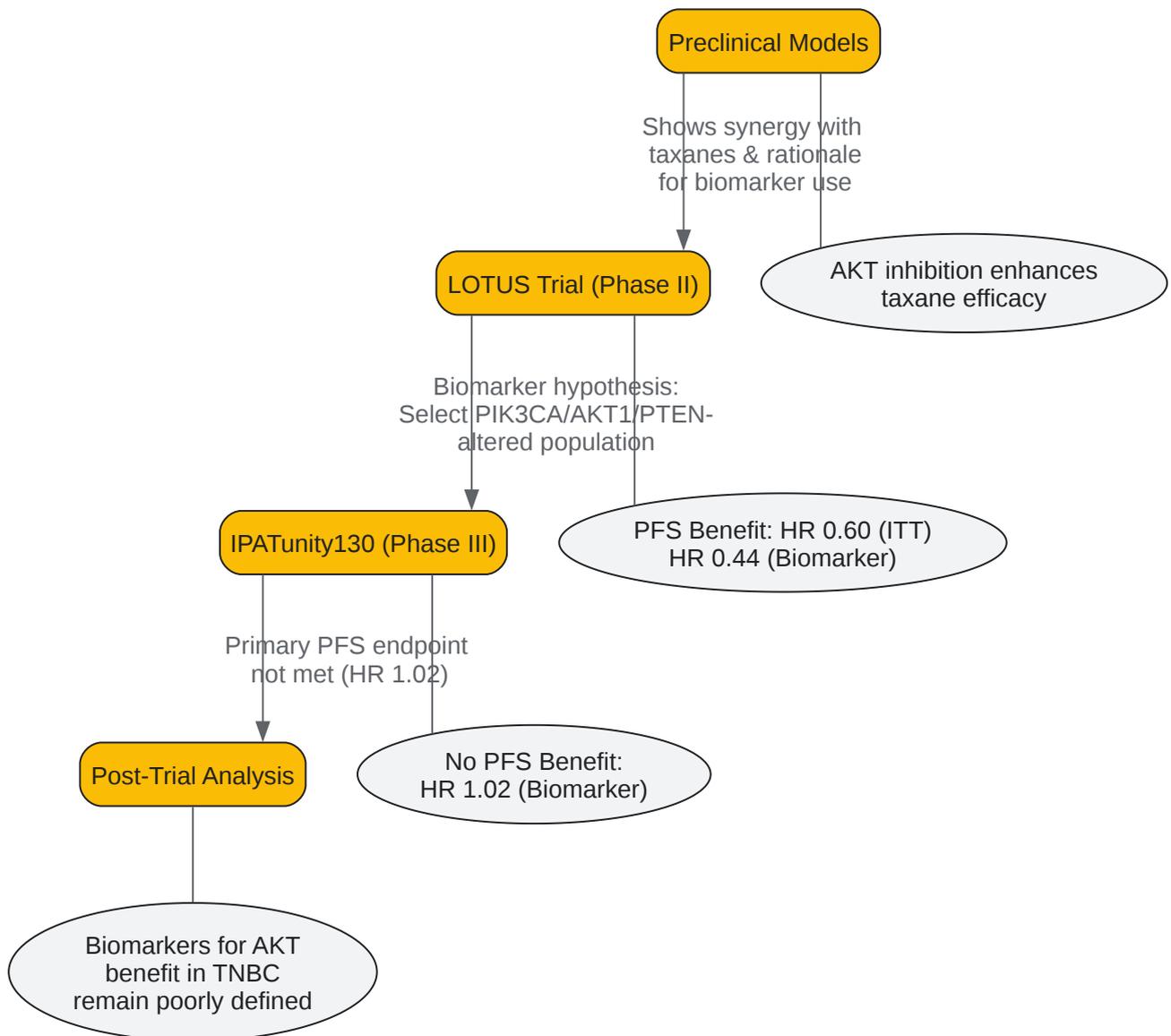
Signaling Pathway and Clinical Development Workflow

The following diagrams illustrate the scientific rationale and clinical development path for **ipatasertib** in TNBC.



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*Figure 1: PI3K/AKT Signaling Pathway and **Ipatasertib**'s Mechanism of Action. Genomic alterations in PIK3CA, AKT1, or PTEN (yellow) lead to hyperactivation of the PI3K/AKT/mTOR pathway (red), promoting tumor cell survival. **Ipatasertib** (green) is a selective AKT inhibitor that targets this key node [3].*



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Figure 2: **Ipatasertib** Clinical Development Workflow in TNBC. The development path shows the transition from promising Phase II results to a negative Phase III trial, highlighting the challenge of biomarker selection [4] [3] [5].

Key Interpretations and Context

- **Contradiction Between Trial Phases:** The failure of the Phase III IPATunity130 trial to confirm the Phase II LOTUS results underscores the complexity of biomarker-driven oncology. Potential reasons include differences in the patient populations enrolled or that the initial biomarker hypothesis from the smaller LOTUS trial may not have been robust enough [4].
- **Safety Profile:** The safety data was consistent across trials. The addition of **ipatasertib** to paclitaxel was associated with a higher incidence of grade ≥ 3 diarrhea but did not show an increase in serious adverse events overall. Prophylactic loperamide was often used to manage diarrhea [4] [1].
- **Ongoing Research:** Despite these results, research continues. Studies have also explored **ipatasertib** in triplet combinations with atezolizumab (an immunotherapy) and a taxane, with translational work aiming to identify new molecular markers of sensitivity [7].

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